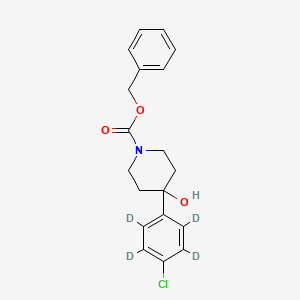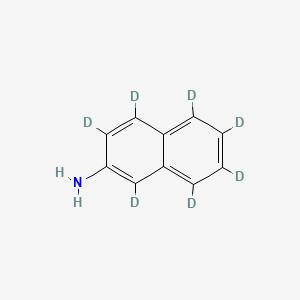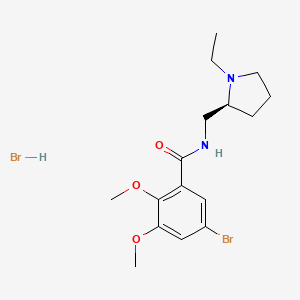
氟苯哌啶氢溴酸盐
描述
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide is a chemical compound with the molecular formula C16H24Br2N2O3 and a molecular weight of 452.18. It is known for its potential antipsychotic properties and antidopaminergic effects . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
科学研究应用
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in studies related to neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential antipsychotic effects and its role in modulating dopamine receptors.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
FLB 457 Hydrobromide, also known as Isoremoxipride Hydrobromide , is a potential antipsychotic agent with antidopaminergic properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of FLB 457 Hydrobromide is the D2-dopamine receptor . These receptors are part of the dopamine system, which plays a crucial role in the functioning of the central nervous system, influencing behavior, cognition, and voluntary movement .
Mode of Action
FLB 457 Hydrobromide interacts with its targets by binding to the D2-dopamine receptors . It has a very high affinity for these receptors, which allows it to bind effectively and exert its effects . The binding of FLB 457 Hydrobromide to these receptors can result in changes in neurotransmission, potentially influencing various brain functions .
Biochemical Pathways
The binding of FLB 457 Hydrobromide to D2-dopamine receptors affects the dopamine neurotransmission system . This system is implicated in several neuropsychiatric disorders, including schizophrenia . Therefore, the action of FLB 457 Hydrobromide on this pathway could potentially have therapeutic effects in these conditions .
Result of Action
The molecular and cellular effects of FLB 457 Hydrobromide’s action primarily involve changes in dopamine neurotransmission . By binding to D2-dopamine receptors, FLB 457 Hydrobromide can influence the activity of these receptors and the downstream effects of dopamine signaling . This can potentially result in changes in various brain functions, including behavior and cognition .
生化分析
Biochemical Properties
FLB 457 Hydrobromide interacts with D2-dopamine receptors, which are a type of G protein-coupled receptor found in the brain . These receptors play a crucial role in the neurotransmission of dopamine, a neurotransmitter that is involved in various functions including mood regulation, reward, and motor control .
Cellular Effects
FLB 457 Hydrobromide has been shown to have effects on various types of cells, particularly neurons in the brain. It influences cell function by binding to D2-dopamine receptors, which can impact cell signaling pathways and gene expression . This binding can influence cellular metabolism, particularly in the context of dopamine neurotransmission .
Molecular Mechanism
The molecular mechanism of action of FLB 457 Hydrobromide involves its binding to D2-dopamine receptors. This binding can inhibit or activate enzymes, leading to changes in gene expression . The high affinity of FLB 457 Hydrobromide for these receptors suggests that it may have a strong influence on dopamine neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FLB 457 Hydrobromide have been observed over time. Studies using positron emission tomography (PET) have shown that FLB 457 Hydrobromide has potential for quantitative examination of D2-dopamine receptors .
Dosage Effects in Animal Models
In animal models, the effects of FLB 457 Hydrobromide have been observed to vary with different dosages . These studies have provided valuable insights into the threshold effects of this compound, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
FLB 457 Hydrobromide is involved in the dopamine neurotransmission pathway, where it interacts with D2-dopamine receptors . This interaction can influence metabolic flux and metabolite levels within this pathway .
Transport and Distribution
FLB 457 Hydrobromide is transported and distributed within cells and tissues via its interaction with D2-dopamine receptors . This interaction can influence the localization or accumulation of this compound within cells .
Subcellular Localization
The subcellular localization of FLB 457 Hydrobromide is likely influenced by its interaction with D2-dopamine receptors. These receptors are typically found in the cell membrane, suggesting that FLB 457 Hydrobromide may also be localized to this area of the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide involves multiple steps, starting from the appropriate aromatic precursors. The reaction conditions typically include the use of bromine and other reagents to introduce the bromine atoms into the molecular structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are designed to be efficient and cost-effective, adhering to industry standards .
化学反应分析
Types of Reactions
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
相似化合物的比较
Similar Compounds
- Isoremoxipride Hydrobromide
- Remoxipride
- Sulpiride
- Amisulpride
Uniqueness
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide is unique due to its specific binding affinity and selectivity for dopamine receptors. Compared to similar compounds, it may offer distinct advantages in terms of potency and efficacy in research applications .
属性
IUPAC Name |
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3.BrH/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3;/h8-9,12H,4-7,10H2,1-3H3,(H,18,20);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEBIEBXGASRIN-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675896 | |
| Record name | 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107188-92-1 | |
| Record name | Isoremoxipride hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107188921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOREMOXIPRIDE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EL2VIG507 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





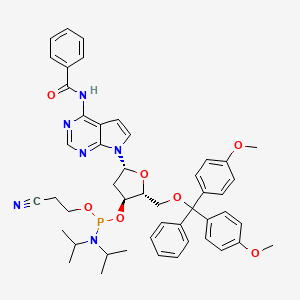
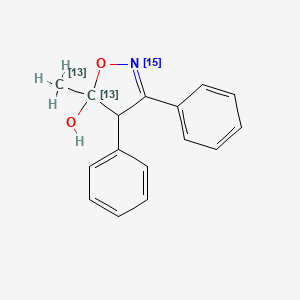
![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)


![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)
